2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxybenzyl)acetamide
Description
Properties
IUPAC Name |
2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-15-7-8-20(16(2)11-15)27-23(29)22-19(9-10-31-22)26-24(27)32-14-21(28)25-13-17-5-4-6-18(12-17)30-3/h4-12H,13-14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXANWAQHEYIYJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxybenzyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 440.59 g/mol. The structure includes a thienyl group, a pyrimidinyl moiety, and a sulfanyl linkage, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The thienyl and pyrimidinyl groups can interact with enzymes involved in critical metabolic pathways. Preliminary studies suggest that it may inhibit certain kinases or phosphodiesterases, which play roles in cellular signaling pathways.
- Antioxidant Activity : The presence of sulfur in its structure may confer antioxidant properties, potentially protecting cells from oxidative stress.
Anticancer Activity
Research has indicated that compounds similar to This compound exhibit significant anticancer properties. A study conducted by Fayad et al. (2019) identified novel anticancer compounds through screening drug libraries on multicellular spheroids, highlighting the potential of thienopyrimidine derivatives in cancer therapy .
Antifungal Activity
The compound's structural features suggest potential antifungal properties. Similar compounds have been documented for their efficacy against various phytopathogenic fungi. Research indicates that modifications in the pyrimidine ring can enhance antifungal activity .
Other Biological Activities
Preliminary pharmacological studies have suggested that this compound may also exhibit anti-inflammatory and analgesic activities. These effects could be attributed to the modulation of inflammatory pathways via enzyme inhibition.
Case Studies and Research Findings
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds similar to 2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxybenzyl)acetamide exhibit potential as anticancer agents by inhibiting specific enzymes involved in tumor growth. Studies have shown that thienopyrimidine derivatives can selectively target cancer cell lines while sparing normal cells .
- Antimicrobial Properties : The compound's structure suggests it may interact with bacterial enzymes or receptors, thus exhibiting antibacterial and antifungal properties. Investigations into its efficacy against various pathogens are ongoing .
2. Drug Development
- Targeted Therapy : The unique molecular structure allows for modifications that can enhance bioavailability and specificity towards certain biological targets. This aspect is crucial in developing drugs aimed at specific diseases such as cancer or infectious diseases .
- Combination Therapies : There is potential for this compound to be used in combination with other drugs to enhance therapeutic outcomes in resistant strains of bacteria or cancer cells .
3. Material Science
- Polymer Synthesis : The compound can serve as a building block in the synthesis of novel polymers with specific properties such as improved thermal stability or mechanical strength. Its thiophene and pyrimidine moieties can facilitate the formation of conductive polymers .
Case Studies
- Anticancer Research :
- Antimicrobial Testing :
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Comparisons
Solubility and LogP
Key Data Tables
Table 1: Structural and Bioactivity Comparison
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this thienopyrimidine derivative, and what critical reaction parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with cyclization to form the thieno[3,2-d]pyrimidine core. Key steps include sulfanyl group introduction via nucleophilic substitution (e.g., using potassium carbonate in ethanol/DMF) and subsequent coupling with 3-methoxybenzylamine. Reaction temperature (60–80°C) and solvent choice (polar aprotic solvents like DMF) significantly impact yield and purity. Monitoring via TLC or HPLC ensures intermediate purity .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : 1H/13C NMR to verify substituent positions (e.g., methyl groups on phenyl rings, methoxybenzyl protons).
- Mass spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (e.g., C₃₁H₂₈N₄O₃S₂).
- X-ray crystallography : Resolve crystal structure to validate stereochemistry and bond angles .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Methodological Answer : Start with in vitro assays:
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays.
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to establish IC₅₀ values .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?
- Methodological Answer : Address discrepancies by:
- Pharmacokinetic profiling : Measure bioavailability and metabolic stability (e.g., liver microsome assays).
- Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay).
- Dose-response optimization : Adjust dosing regimens in animal models to mirror in vitro effective concentrations .
Q. What strategies optimize the compound’s solubility and stability for in vivo applications?
- Methodological Answer :
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles via solvent evaporation.
- Stability studies : Conduct forced degradation under varied pH/temperature and analyze degradation products via LC-MS.
- Prodrug design : Modify the acetamide or methoxy groups to improve metabolic resistance .
Q. How do substituent variations on the phenyl rings affect bioactivity?
- Methodological Answer : Perform SAR (structure-activity relationship) studies:
- Synthetic modifications : Replace 2,4-dimethylphenyl with halogenated or electron-withdrawing groups (e.g., Cl, CF₃).
- Computational docking : Compare binding affinities to target proteins (e.g., using AutoDock Vina).
- Bioassay correlation : Link substituent effects to activity trends (e.g., increased hydrophobicity enhances membrane permeability) .
Q. What analytical methods resolve contradictions in reported thermal stability data?
- Methodological Answer :
- DSC/TGA analysis : Determine melting points and decomposition temperatures under controlled atmospheres.
- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor purity via HPLC.
- Crystalline vs. amorphous forms : Compare stability using PXRD to identify metastable polymorphs .
Key Considerations for Experimental Design
- Contradiction Analysis : When bioactivity varies across studies, cross-validate using isogenic cell lines or knockout models to rule off-target effects .
- Synthetic Reproducibility : Document inert atmosphere (N₂/Ar) use during sulfanyl group coupling to prevent oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
